
2-(Bromomethyl)-1-(propan-2-yloxy)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-1-(propan-2-yloxy)butane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to a butane chain, which also contains a propan-2-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-(propan-2-yloxy)butane typically involves the bromination of an appropriate precursor. One common method is the bromination of 1-(propan-2-yloxy)butane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Industrial methods may also employ safer and more environmentally friendly brominating agents to minimize hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-(propan-2-yloxy)butane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other functional groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases like potassium tert-butoxide or sodium hydride are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like lithium aluminum hydride are employed for reduction.
Major Products Formed
Substitution Reactions: Products include alcohols, ethers, and amines, depending on the nucleophile used.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2-(Bromomethyl)-1-(propan-2-yloxy)butane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules through alkylation reactions, aiding in the study of biological processes and the development of bioconjugates.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1-(propan-2-yloxy)butane involves its reactivity towards nucleophiles and bases. The bromomethyl group acts as an electrophilic center, attracting nucleophiles that can displace the bromine atom. This reactivity is exploited in various synthetic transformations to introduce new functional groups or create carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Bromobutane: A simpler alkyl halide with a single bromine atom attached to a butane chain.
2-Bromo-2-methylpropane: Contains a bromine atom attached to a tertiary carbon, making it more reactive towards nucleophiles.
1-(Bromomethyl)-2-(propan-2-yloxy)ethane: Similar structure but with a shorter carbon chain.
Uniqueness
2-(Bromomethyl)-1-(propan-2-yloxy)butane is unique due to the presence of both a bromomethyl group and a propan-2-yloxy substituent. This combination of functional groups provides distinct reactivity patterns and synthetic versatility, making it a valuable compound in various chemical transformations and applications.
Properties
Molecular Formula |
C8H17BrO |
|---|---|
Molecular Weight |
209.12 g/mol |
IUPAC Name |
1-bromo-2-(propan-2-yloxymethyl)butane |
InChI |
InChI=1S/C8H17BrO/c1-4-8(5-9)6-10-7(2)3/h7-8H,4-6H2,1-3H3 |
InChI Key |
XEBONTAWADRACK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(C)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


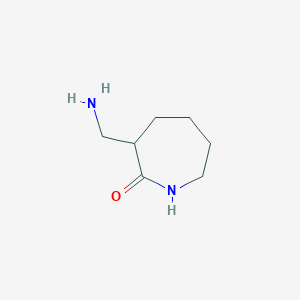
![3-[2-(Chloromethyl)butyl]furan](/img/structure/B13187781.png)
![6-amino-1-methyl-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13187786.png)
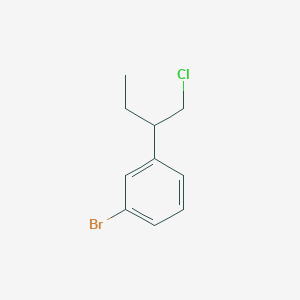
![4-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13187798.png)
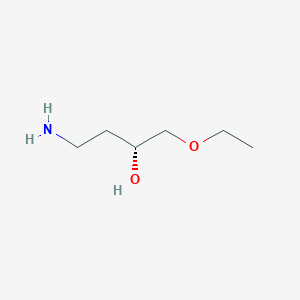
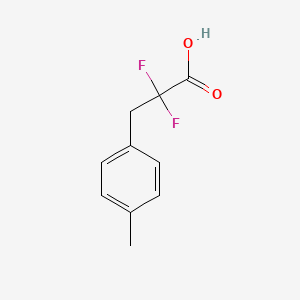
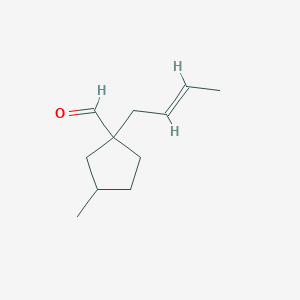
![2-[Cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13187824.png)
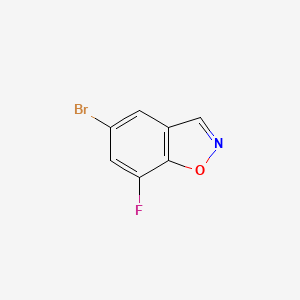
methanol](/img/structure/B13187839.png)
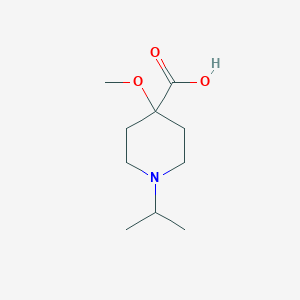
![8-(1H-Pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13187856.png)

